molecular formula C7H8ClNO2S B2682955 3-Chloro-2-methylbenzenesulfonamide CAS No. 3476-03-7

3-Chloro-2-methylbenzenesulfonamide

Cat. No.: B2682955
CAS No.: 3476-03-7
M. Wt: 205.66
InChI Key: JHIDHTQDDZCASD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-methylbenzenesulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

This compound: acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, it inhibits the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis by This compound affects the biochemical pathway of nucleotide synthesis. Folic acid is a precursor to tetrahydrofolate, a coenzyme that is necessary for the synthesis of purines and pyrimidines, the building blocks of DNA . By inhibiting folic acid synthesis, this compound disrupts DNA synthesis and cell division .

Pharmacokinetics

The pharmacokinetics of This compound Like other sulfonamides, it is likely to be well-absorbed orally and widely distributed in the body . It may undergo hepatic metabolism and renal excretion . The ADME properties of this compound and their impact on its bioavailability need further investigation.

Result of Action

The result of the action of This compound is the inhibition of bacterial growth. By disrupting the synthesis of folic acid and, consequently, nucleotides, it prevents bacteria from replicating their DNA and dividing . This leads to a bacteriostatic effect, where the growth of bacteria is halted .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIDHTQDDZCASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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